molecular formula C16H25ClN2O B1421096 N-(3,4-dimethylbenzyl)-4-methylpiperidine-4-carboxamide hydrochloride CAS No. 1185302-43-5

N-(3,4-dimethylbenzyl)-4-methylpiperidine-4-carboxamide hydrochloride

Cat. No. B1421096
M. Wt: 296.83 g/mol
InChI Key: OTONKIQAHMMBGU-UHFFFAOYSA-N
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Description

“N-(3,4-dimethylbenzyl)-4-methylpiperidine-4-carboxamide hydrochloride” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of this compound would include a piperidine ring, which is a six-membered ring with one nitrogen atom, and a benzyl group, which is a phenyl ring attached to a methylene group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine derivatives are known to undergo various reactions, including acylation, alkylation, and N-oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing a piperidine ring usually have basic properties due to the presence of the nitrogen atom .

Scientific Research Applications

Synthesis and Properties

  • Synthesis Techniques : A series of similar hydrochlorides were synthesized for use as cytostatic agents. This involved developing general procedures for constructing aminoalkyl chains on specific carboxylic acid nuclei (Bielawski et al., 1993).

Antitumor Agents

  • Structure-Activity Relationships : Investigations into monosubstituted derivatives of antitumor agents related to N-(3,4-dimethylbenzyl)-4-methylpiperidine-4-carboxamide hydrochloride revealed varying physicochemical properties and antitumor activities depending on the position and nature of the substituent groups (Rewcastle et al., 1986).
  • In Vivo Antitumor Activity : Further research on derivatives showed that only certain substituted compounds have in vivo antitumor activity. These studies contribute to understanding the factors influencing the efficacy of such compounds against solid tumors (Denny et al., 1987).

Synthesis and Cytotoxic Activity

  • Cytotoxic Activity of Derivatives : The reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with primary amines led to derivatives with potent cytotoxic properties against various cancer cell lines. This research contributes to the development of new anticancer drugs (Deady et al., 2003).

Quantitative Analysis

  • High-Performance Liquid Chromatography : A method for measuring the concentration of similar antitumor agents in plasma was developed, providing a tool for pharmacokinetic analyses (Young et al., 1990).

Metabolic Pathways

  • Metabolic Studies : Research on the metabolic pathways of related compounds helps understand how these substances are processed in the body, contributing to the development of more effective drugs (Skibba et al., 1970).

Aggregate Recognition

  • Recognition by Aggregates : Studies on how self-assembled aggregates of related oligomers recognize and interact with various compounds contribute to the understanding of their potential applications in organic media (Sawada et al., 2000).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety measures should be taken when handling this compound .

Future Directions

Future research could involve studying the biological activity of this compound and developing synthetic methods for its preparation .

properties

IUPAC Name

N-[(3,4-dimethylphenyl)methyl]-4-methylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O.ClH/c1-12-4-5-14(10-13(12)2)11-18-15(19)16(3)6-8-17-9-7-16;/h4-5,10,17H,6-9,11H2,1-3H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTONKIQAHMMBGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)C2(CCNCC2)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylbenzyl)-4-methylpiperidine-4-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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